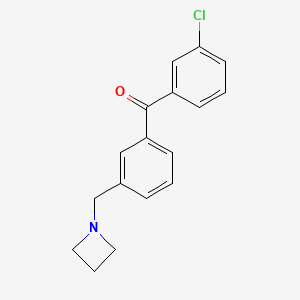

3-Azetidinomethyl-3'-chlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azetidinomethyl-3'-chlorobenzophenone is a chemical compound that belongs to the class of azetidinones, which are four-membered nitrogen-containing heterocycles. These compounds have garnered interest due to their biological significance and potential therapeutic applications. The azetidinone nucleus often serves as a key structural motif in the development of new drugs due to its unique chemical properties.

Synthesis Analysis

The synthesis of azetidinone derivatives can be achieved through various methods. One such method involves the chemoselective electrolytic chlorination of the methyl group on the 3-methyl-3-butenoate moiety of thiazoline-azetidinone derivatives derived from penicillins G and V. This process is performed in a dichloromethane-water-sodium chloride-sulfuric acid system with either platinum or carbon electrodes, where the amount of electricity passed and the concentration of chloride ions in the media are carefully adjusted . Another approach for synthesizing azetidin-2-ones includes the reaction of imine derivatives with ketenes generated by the reaction of chloroacetyl chloride with triethylamine in 1,4-dioxane .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of an azetidinone nucleus connecting two aromatic rings. This structural feature is crucial for the biological activity of these compounds. The structures of synthesized azetidin-2-ones are typically confirmed by elemental analysis and spectroscopic methods such as infrared (IR) and proton nuclear magnetic resonance (1H NMR) .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions due to their reactive ketene moiety. The specific reactions and their chemoselectivity are influenced by the substituents on the azetidinone ring and the reaction conditions. For instance, the chlorination reaction mentioned earlier is a chemoselective process that targets the methyl group without affecting other functional groups present in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential therapeutic applications. The presence of chloro groups and other substituents can affect these properties and, consequently, the bioavailability and pharmacokinetics of the compounds. Some azetidinone derivatives have shown interesting antiproliferative activity on human breast cancer cell lines, indicating their potential as anticancer agents .

Relevant Case Studies

In the context of biological activity, azetidinone derivatives have been studied for their antibacterial and antiproliferative effects. Some compounds in this class have demonstrated marginal antibacterial activity against several Gram-positive and Gram-negative bacterial pathogens . Moreover, certain 3-chloro-azetidin-2-one resveratrol derivatives have exhibited significant antiproliferative activity on human breast cancer cell lines, suggesting their potential as alternative tools for cancer treatment . These case studies highlight the importance of azetidinone derivatives in medicinal chemistry and their potential for the development of new therapeutic agents.

Zukünftige Richtungen

The future directions of research and applications involving 3-Azetidinomethyl-3’-chlorobenzophenone are not specified in the sources I accessed. The potential uses of a chemical compound can depend on various factors including its physical and chemical properties, biological activity, and economic considerations .

Eigenschaften

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWUAKMNZYLRAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643252 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinomethyl-3'-chlorobenzophenone | |

CAS RN |

898771-61-4 |

Source

|

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.